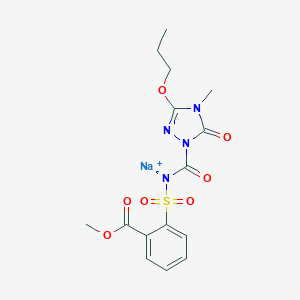
プロポキシカルバゾンナトリウム
概要
説明
Propoxycarbazone-sodium is a post-emergence trazolone herbicide primarily used for controlling grass and some broad-leaved weeds in wheat. It is highly soluble in water and mobile in soils, making it prone to leaching into groundwater. Despite being semi-volatile and not persistent in soil, it remains persistent in aquatic systems. Propoxycarbazone-sodium has low oral toxicity and poses no serious human health risks. it is moderately toxic to birds, earthworms, and fish, while its toxicity to honeybees is low .
科学的研究の応用
Propoxycarbazone-sodium has several scientific research applications, including:
Agricultural Research: It is extensively studied for its efficacy in controlling invasive grass species like downy brome and its impact on perennial grass establishment.
Environmental Studies: Research focuses on its behavior in soil and water, including its leaching potential and persistence in aquatic systems.
Toxicological Studies: Studies are conducted to assess its toxicity to non-target organisms, including birds, earthworms, and fish.
作用機序
Target of Action
Propoxycarbazone-sodium primarily targets the enzyme acetolactate synthase (ALS) in plants . This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine .
Mode of Action
Propoxycarbazone-sodium acts as a post-emergence herbicide . It inhibits the activity of the ALS enzyme, thereby disrupting the synthesis of BCAAs . This disruption leads to a deficiency of these essential amino acids, causing stunted growth and eventually leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by Propoxycarbazone-sodium is the synthesis of BCAAs . By inhibiting the ALS enzyme, Propoxycarbazone-sodium prevents the production of these amino acids, which are vital for protein synthesis and plant growth .
Pharmacokinetics
Propoxycarbazone-sodium is highly soluble in water and mobile in soils . This high solubility and mobility allow it to be readily taken up by plants and translocated to the site of action . Its high mobility also means it has a high tendency to leach to groundwater .
Result of Action
The inhibition of ALS by Propoxycarbazone-sodium leads to a deficiency of BCAAs in plants . This deficiency disrupts protein synthesis and plant growth, causing the plants to become stunted and eventually die .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Propoxycarbazone-sodium. For instance, its high solubility in water and mobility in soils can lead to leaching, particularly in areas with high rainfall . These characteristics can influence its distribution in the environment and its availability to plants .
生化学分析
Biochemical Properties
Propoxycarbazone-sodium’s efficacy is the result of the inhibition of the enzyme acetolactate synthase (ALS) in target plants . This interaction disrupts the normal biochemical reactions within the plant, leading to its eventual death .
Cellular Effects
The effects of Propoxycarbazone-sodium on cells are primarily seen in its target organisms, plants. It inhibits the enzyme acetolactate synthase, which is crucial for the synthesis of certain amino acids in the plant . This disruption in amino acid production can lead to a halt in protein synthesis, affecting various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Propoxycarbazone-sodium involves the inhibition of the enzyme acetolactate synthase . This enzyme is crucial for the synthesis of the branched-chain amino acids leucine, isoleucine, and valine. By inhibiting this enzyme, Propoxycarbazone-sodium disrupts protein synthesis in the plant, leading to its death .
Temporal Effects in Laboratory Settings
The effects of Propoxycarbazone-sodium over time in laboratory settings are primarily seen in its degradation and its long-term effects on plants. While it is semi-volatile and not persistent in soil, it is persistent in aquatic systems . This suggests that it may have long-term effects on aquatic plants and potentially on the aquatic ecosystem.
Metabolic Pathways
As it inhibits the enzyme acetolactate synthase, it likely impacts the metabolic pathways involving the branched-chain amino acids leucine, isoleucine, and valine .
Transport and Distribution
Propoxycarbazone-sodium is highly soluble in water, which allows it to be easily transported and distributed in the environment . Within plants, it is likely transported via the plant’s vascular system to the sites where the acetolactate synthase enzyme is active.
準備方法
Synthetic Routes and Reaction Conditions
Propoxycarbazone-sodium is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe final step involves the formation of the sodium salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of propoxycarbazone-sodium involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the concentration of active ingredients and impurities. The final product is formulated into various herbicidal formulations for agricultural use .
化学反応の分析
Types of Reactions
Propoxycarbazone-sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include various metabolites and degradation products, which are often analyzed to understand the environmental fate and behavior of the compound .
類似化合物との比較
Similar Compounds
Imazapic: Another herbicide used for controlling invasive grass species.
Sulfonylurea Herbicides: These herbicides also inhibit AHAS but have different chemical structures and selectivity profiles.
Uniqueness
Propoxycarbazone-sodium is unique due to its high solubility in water and mobility in soils, making it effective for post-emergence weed control. Its persistence in aquatic systems also sets it apart from other herbicides, necessitating careful management to prevent environmental contamination .
特性
CAS番号 |
181274-15-7 |
|---|---|
分子式 |
C15H18N4NaO7S |
分子量 |
421.4 g/mol |
IUPAC名 |
sodium;(2-methoxycarbonylphenyl)sulfonyl-(4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)azanide |
InChI |
InChI=1S/C15H18N4O7S.Na/c1-4-9-26-14-16-19(15(22)18(14)2)13(21)17-27(23,24)11-8-6-5-7-10(11)12(20)25-3;/h5-8H,4,9H2,1-3H3,(H,17,21); |
InChIキー |
LNSXXOLAIATXPJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=NN(C(=O)N1C)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC.[Na+] |
異性体SMILES |
CCCOC1=NN(C(=O)N1C)/C(=N/S(=O)(=O)C2=CC=CC=C2C(=O)OC)/[O-].[Na+] |
正規SMILES |
CCCOC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC.[Na] |
Color/Form |
Colorless crystalline powde |
密度 |
1.42 at 20 °C |
melting_point |
230-240 °C (decomposes) |
| 181274-15-7 | |
ピクトグラム |
Environmental Hazard |
溶解性 |
In dichloromethane 1.5, n-heptane, xylene and isopropanol <0.1 (all in g/L, 20 °C) In water (g/L, 20 °C): 2.9 (pH 4); 42.0 (pH 7, pH 9) |
同義語 |
N-((2-(methoxycarbonyl)phenyl)sulfonyl)-4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazole-1-carboximidic acid propoxycarbazone propoxycarbazone sodium sodium ((2-(methoxycarbonyl)phenyl)sulfonyl)((4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazol-1-yl)carbonyl)azanide sodium methyl 2-((((4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl)-amino)sulfonyl)benzoate |
蒸気圧 |
1X10-8 Pa at 20 °C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does propoxycarbazone-sodium work as a herbicide?
A1: Propoxycarbazone-sodium belongs to the sulfonylaminocarbonyltriazolinone (SCT) group of herbicides, which act as acetolactate synthase (ALS) inhibitors. [] ALS is a key enzyme in plants, responsible for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. By inhibiting ALS, propoxycarbazone-sodium disrupts BCAA production, ultimately leading to plant death. []
Q2: What are the common mechanisms of resistance to propoxycarbazone-sodium in weeds?
A2: The most common resistance mechanism involves mutations in the ALS gene, altering the target site and reducing the herbicide's binding affinity. [, ] Another mechanism is enhanced metabolism, where plants break down the herbicide more rapidly, reducing its effectiveness. [, ]
Q3: Is there cross-resistance between propoxycarbazone-sodium and other ALS-inhibiting herbicides?
A3: Yes, cross-resistance has been observed. Studies have shown that weeds resistant to one ALS inhibitor, such as chlorsulfuron or sulfosulfuron, can also exhibit resistance to propoxycarbazone-sodium. [, , ] The level of cross-resistance varies depending on the specific mutation in the ALS gene. [, ]
Q4: Are there any specific mutations linked to propoxycarbazone-sodium resistance?
A4: Research has identified a specific mutation in the ALS gene, substituting proline with serine at position 197 (Pro197Ser), that confers resistance to propoxycarbazone-sodium in Bromus tectorum (downy brome). [] This mutation has also been observed in other weed species. []
Q5: Can propoxycarbazone-sodium be used to control herbicide-resistant biotypes of weeds?
A5: The effectiveness of propoxycarbazone-sodium against resistant weeds depends on the specific resistance mechanism and the weed species. While it may provide control in some cases, in others, alternative herbicides or non-chemical control methods might be necessary. [, , ]
Q6: What is the persistence of propoxycarbazone-sodium in the soil?
A6: The half-life of propoxycarbazone-sodium in soil varies depending on factors like soil type, organic matter content, and environmental conditions. Studies show a half-life ranging from 31 to 54 days in different soil types. []
Q7: Does propoxycarbazone-sodium pose any risk to subsequent crops in rotation?
A7: While propoxycarbazone-sodium generally breaks down relatively quickly in the soil, there is a potential for carryover effects on sensitive crops. Studies suggest avoiding cultivating crops like winter oilseed rape after propoxycarbazone-sodium application. []
Q8: Are there any environmental concerns regarding the use of propoxycarbazone-sodium?
A8: Like most herbicides, propoxycarbazone-sodium can have ecological impacts. It's crucial to use it responsibly, following recommended application rates and timings to minimize potential harm to non-target organisms and water resources. [, ]
Q9: What weeds are effectively controlled by propoxycarbazone-sodium?
A9: Propoxycarbazone-sodium exhibits excellent control over various grass weeds, including downy brome (Bromus tectorum), cheat (Bromus secalinus), wild oat (Avena fatua), and black-grass (Alopecurus myosuroides). [, , , , ] It also demonstrates activity against some broadleaf weeds. []
Q10: Can propoxycarbazone-sodium be used in combination with other herbicides?
A11: Yes, propoxycarbazone-sodium is often used in combination with other herbicides to broaden the weed control spectrum and manage herbicide resistance. [, , , ] For example, it's used with mesosulfuron-methyl, iodosulfuron-methyl-sodium, and mefenpyr-diethyl in commercial formulations. [, , ]
Q11: Are there any adjuvants that enhance the efficacy of propoxycarbazone-sodium?
A12: Studies have shown that certain adjuvants can improve the activity of propoxycarbazone-sodium. Oil adjuvants, in particular, have been found to enhance its efficacy in controlling weeds like common oat. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-2,4'-diyldimethanol](/img/structure/B61195.png)
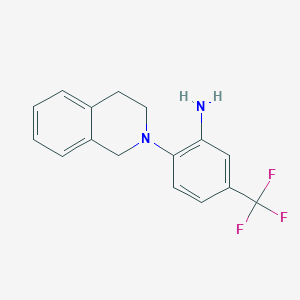
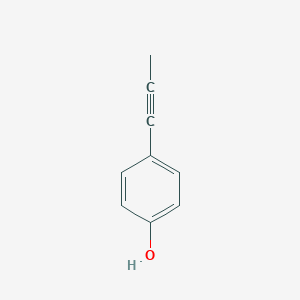
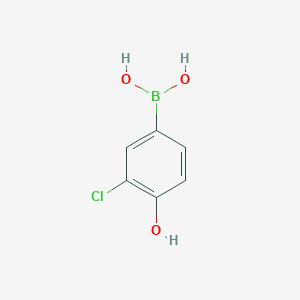
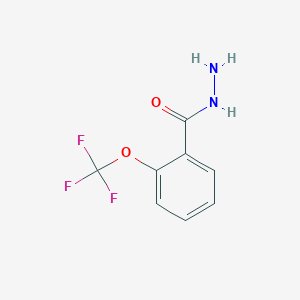
![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)
![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)
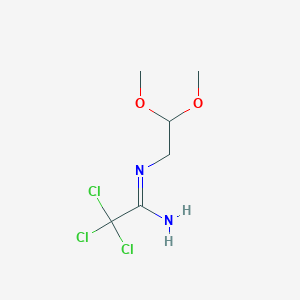
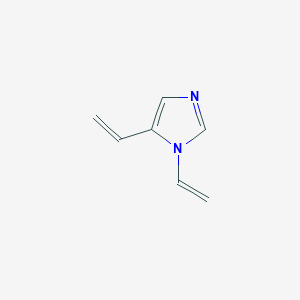
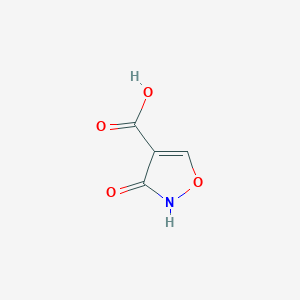
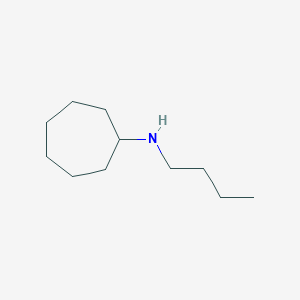
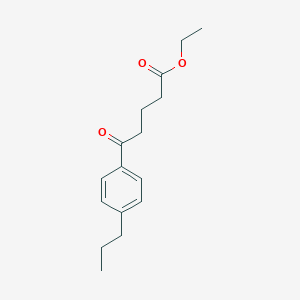
![[(3S)-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B61236.png)
